1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene
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Overview
Description
1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a but-2-en-1-yl sulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenethiol with but-2-en-1-yl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents on the benzene ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(But-2-en-1-yl)sulfanyl]-4-methylbenzene involves its interaction with various molecular targets. The sulfanyl group can form coordination complexes with metal ions, influencing catalytic processes. The benzene ring can participate in π-π interactions, affecting molecular recognition and binding.
Comparison with Similar Compounds
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Similar in having a sulfanyl group and an aromatic ring.
Thiophene Derivatives: Share the sulfur-containing heterocycle but differ in the ring structure.
Properties
CAS No. |
61529-83-7 |
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Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
1-but-2-enylsulfanyl-4-methylbenzene |
InChI |
InChI=1S/C11H14S/c1-3-4-9-12-11-7-5-10(2)6-8-11/h3-8H,9H2,1-2H3 |
InChI Key |
URVOFOITCOBKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCSC1=CC=C(C=C1)C |
Origin of Product |
United States |
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